1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol
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Overview
Description
MMV019017 is a compound identified through the Medicines for Malaria Venture’s Malaria Box, which is a collection of compounds with potential antimalarial activity. This compound has shown promise in the treatment of malaria and other parasitic diseases due to its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV019017 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar compounds often involve:
Formation of core structure: This may involve cyclization reactions or the use of specific reagents to form the core heterocyclic structure.
Functionalization: Introduction of functional groups through substitution reactions, often using reagents like halides or organometallic compounds.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of MMV019017 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through advanced purification techniques. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
MMV019017 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
MMV019017 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of antimalarial agents and their chemical properties.
Biology: Investigated for its effects on the life cycle of Plasmodium falciparum and other parasites.
Medicine: Potential therapeutic agent for the treatment of malaria and other parasitic diseases.
Industry: May be used in the development of new antimalarial drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of MMV019017 involves its interaction with specific molecular targets within the parasite. It is believed to interfere with the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways are still under investigation, but studies suggest that MMV019017 may inhibit key enzymes or disrupt critical cellular processes within the parasite .
Comparison with Similar Compounds
Similar Compounds
- MMV009063
- MMV665882
- GNF707
- GNF452
- GNF179
Uniqueness
MMV019017 is unique due to its potent activity against Plasmodium falciparum and its potential for treating other parasitic diseases. Compared to similar compounds, MMV019017 has shown distinct efficacy and safety profiles, making it a promising candidate for further development .
Properties
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(2-methoxyethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-24-7-6-21-10-14(23)11-22-17-4-2-12(19)8-15(17)16-9-13(20)3-5-18(16)22/h2-5,8-9,14,21,23H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIQFIHYYDCOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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